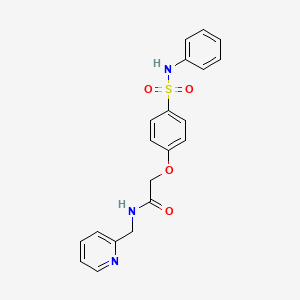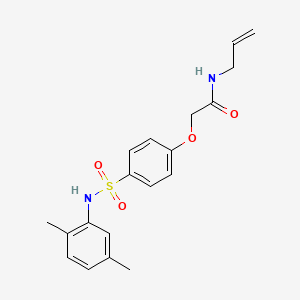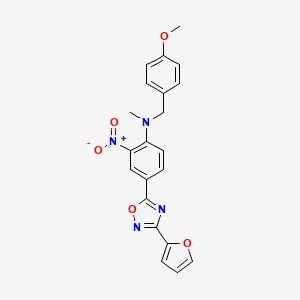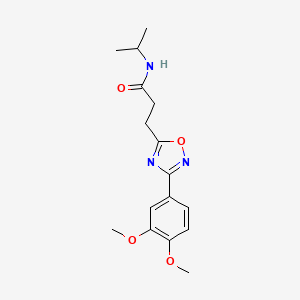
2-(4-(N-phenylsulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(N-phenylsulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as PSB-0739 and belongs to the class of sulfonamide compounds. PSB-0739 has shown promising results in various studies, and it is believed to have potential applications in the treatment of several diseases.
Wirkmechanismus
PSB-0739 acts by inhibiting the activity of a specific enzyme called carbonic anhydrase. Carbonic anhydrase is involved in various physiological processes, including the regulation of pH in the body. By inhibiting this enzyme, PSB-0739 can alter the pH balance in the body, leading to various physiological effects.
Biochemical and Physiological Effects
Studies have shown that PSB-0739 can have several biochemical and physiological effects on the body. It has been found to reduce inflammation, inhibit the growth of cancer cells, and improve the effectiveness of certain antibiotics. It has also been shown to reduce the severity of certain infections, including herpes simplex virus and influenza.
Vorteile Und Einschränkungen Für Laborexperimente
PSB-0739 has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high yield. It is also stable under various conditions, making it suitable for use in various assays. However, there are some limitations to its use. PSB-0739 is not very soluble in water, which can make it difficult to use in certain experiments. It is also relatively expensive, which can limit its use in some laboratories.
Zukünftige Richtungen
There are several future directions for research on PSB-0739. One area of interest is the development of new drugs based on PSB-0739. Researchers are exploring the potential of this compound to treat various diseases, including cancer, inflammation, and infectious diseases. Another area of interest is the development of new synthesis methods for PSB-0739. Researchers are exploring new methods to improve the yield and reduce the cost of synthesizing this compound. Finally, researchers are exploring the potential of PSB-0739 to act as a diagnostic tool for various diseases. Studies have shown that PSB-0739 can bind to specific proteins in the body, making it a potential tool for detecting various diseases.
Synthesemethoden
The synthesis of PSB-0739 involves the reaction of 2-chloro-N-(pyridin-2-ylmethyl)acetamide with N-phenylsulfonamide in the presence of a base. The reaction yields PSB-0739 as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
PSB-0739 has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, inflammation, and infectious diseases. Studies have shown that PSB-0739 can inhibit the growth of cancer cells and reduce inflammation in the body. It has also been found to be effective against several bacterial and viral infections.
Eigenschaften
IUPAC Name |
2-[4-(phenylsulfamoyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c24-20(22-14-17-8-4-5-13-21-17)15-27-18-9-11-19(12-10-18)28(25,26)23-16-6-2-1-3-7-16/h1-13,23H,14-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPMBBBSPNRCCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(tert-butyl)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694696.png)
![5-[(4-bromo-2-fluorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7694700.png)

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7694721.png)





![2-(N-cyclohexylmethanesulfonamido)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7694770.png)